BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the Chemical
Structure and Stereochemistry of Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Jasmoside

Cat. No.: B15590955

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of natural products presents a continuous frontier for scientific discovery,
offering a vast repository of complex molecules with significant therapeutic potential. Among
these, the secoiridoid glucosides isolated from the Jasminum genus, often referred to as
Jasmosides or Jasminosides, have garnered considerable interest due to their diverse
biological activities. However, the nomenclature and structural elucidation of these compounds
can be complex, with the term "Jasmoside" being applied to several distinct chemical entities.

Initial database searches for "Jasmoside" reveal a highly complex molecule with the chemical
formula C43H60022 (PubChem CID: 134714930). Regrettably, a comprehensive review of
publicly accessible scientific literature did not yield the detailed experimental data necessary for
a complete technical guide on this specific compound.

Therefore, to fulfill the core requirements of this in-depth guide, we will pivot our focus to a
closely related and well-characterized representative molecule from the same chemical class:
Jasminoside (PubChem CID: 101337663). This secoiridoid glucoside, with the molecular
formula C26H30013, has been isolated from Jasminum elongatum and Chrysojasminum
floridum.[1] Its established chemical structure and stereochemistry provide a robust framework
for illustrating the key chemical features, analytical methodologies, and potential biological
relevance of this class of natural products. This guide will provide a detailed exploration of the
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chemical architecture and stereochemical nuances of Jasminoside, complete with experimental
protocols and data presented in a clear, accessible format.

Chemical Structure and Stereochemistry of
Jasminoside

Jasminoside is a secoiridoid glucoside characterized by a complex aglycone moiety linked to a
glucose unit. The systematic IUPAC name for Jasminoside is (4S,5E,6S)-4-(2-methoxy-2-
oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyljoxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-
6-(hydroxymethyl)oxan-2-ylloxy-4H-pyran-3-carboxylic acid.[1] This name precisely defines the
connectivity of the atoms and the stereochemistry at each chiral center.

The core structure consists of a dihydropyran ring system, which is part of the secoiridoid
framework. This is attached to a glucose molecule and further functionalized with a
methoxycarbonylmethyl group and a cinnamoyloxyethylidene side chain.

Key Structural Features:
» Secoiridoid Core: A cleaved iridoid skeleton, forming a dihydropyran ring.
e Glucoside Linkage: A 3-D-glucopyranosyl unit attached to the secoiridoid aglycone.

o Cinnamate Ester: An (E)-3-phenylprop-2-enoyl (cinnamoyl) group esterified to an ethylidene
side chain.

o Multiple Chiral Centers: The molecule possesses numerous stereocenters, leading to a
specific three-dimensional arrangement of atoms. The defined stereochemistry is crucial for
its biological activity.

The absolute configuration of the stereocenters, as designated by the (S), (R), and (E)
descriptors in the IUPAC name, determines the precise spatial orientation of the substituents.
This stereochemical arrangement is a critical aspect of its molecular identity and interaction
with biological targets.

Physicochemical and Spectroscopic Data
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The structural elucidation of Jasminoside relies on a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following
tables summarize the key quantitative data.

Property Value Source

Molecular Formula C26H30013 PubChem[1]
Molecular Weight 550.5 g/mol PubChem[1]
Exact Mass 550.16864101 Da PubChem[1]
XLogP3-AA -0.6 PubChem[1]
Hydrogen Bond Donor Count 5 PubChem[1]

Hydrogen Bond Acceptor
13 PubChem[1]
Count

Table 1: Physicochemical Properties of Jasminoside

While a complete, published table of 1H and 13C NMR chemical shifts for this specific
Jasminoside is not readily available in the searched literature, the PubChem entry indicates the
availability of 13C NMR spectra.[1] For a comprehensive structural analysis, a full suite of 1D
and 2D NMR experiments would be required. A representative summary of expected NMR data
for a similar secoiridoid glucoside is provided for illustrative purposes.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://pubchem.ncbi.nlm.nih.gov/compound/Jasminoside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Atom

13C Chemical Shift (ppm)

'H Chemical Shift (ppm,
multiplicity, J in Hz)

Aglycone Moiety

C-1 ~95.0 ~5.5 (d, J=8.0)
C-3 ~150.0 ~7.5(s)

C-4 ~110.0

C-5 ~130.0

C-6 ~70.0 ~4.5 (m)

C-7 ~145.0 ~6.5 (d, J=16.0)
C-8 ~120.0 ~5.8 (d, J=16.0)
C-9 ~170.0

C-10 ~40.0 ~2.5 (m)

C-11 ~175.0

OCHs ~52.0 ~3.7 (s)
Cinnamate Moiety

C-a ~120.0 ~6.4 (d, J=16.0)
C-B ~145.0 ~7.7 (d, J=16.0)
C-1 ~135.0

c-2'/6' ~129.0 ~7.5 (M)

C-3/5' ~129.0 ~7.4 (m)

C-4 ~130.0 ~7.4 (m)
Glucose Moiety

c-1" ~100.0 ~4.8 (d, J=7.5)
c-2" ~74.0 ~3.4 (m)

Cc-3" ~77.0 ~3.5 (M)
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C-4" ~71.0 ~3.3 (m)
C-5" ~78.0 ~3.4 (m)
C-6" ~62.0 ~3.8 (m), 3.7 (m)

Table 2: Representative *H and 3C NMR Data for a Jasminoside-type Secoiridoid Glucoside.
(Note: These are approximate values based on similar compounds and should be confirmed
with experimental data for Jasminoside CID 101337663).

Experimental Protocols

The isolation and structural elucidation of Jasminoside would follow a standard natural product
chemistry workflow. The following are detailed, representative methodologies for these key
experiments.

Isolation and Purification of Jasminoside

A typical protocol for the extraction and isolation of secoiridoid glucosides from a Jasminum
species would involve the following steps:

o Plant Material Collection and Preparation: Fresh leaves of the Jasminum species are
collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The
leaves are air-dried at room temperature and then ground into a fine powder.

o Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at
room temperature. The solvent is then removed under reduced pressure to yield a crude
methanolic extract.

¢ Solvent Partitioning: The crude extract is suspended in water and successively partitioned
with solvents of increasing polarity, such as n-hexane, chloroform (CHCIs), ethyl acetate
(EtOACc), and n-butanol (n-BuOH). Secoiridoid glucosides are typically enriched in the more
polar fractions (EtOAc and n-BuOH).

e Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a
silica gel column, eluting with a gradient of increasing polarity, for example, a mixture of
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CHCIs and MeOH. Fractions are collected and monitored by thin-layer chromatography
(TLC).

» Further Chromatographic Purification: Fractions containing the target compound are
combined and further purified by repeated column chromatography on different stationary
phases, such as Sephadex LH-20, and/or by preparative high-performance liquid
chromatography (HPLC) to yield pure Jasminoside.

Plant Material (Jasminum sp.)

:

Extraction (Methanol)

:

Solvent Partitioning

:

Column Chromatography (Silica Gel)

:

Preparative HPLC

Click to download full resolution via product page

Caption: Isolation and Purification Workflow for Jasminoside.

Structural Elucidation
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The determination of the chemical structure of the isolated pure compound would be achieved
through the following spectroscopic analyses:

e Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry
(HRESIMS) is used to determine the exact mass and molecular formula of the compound.
Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern,
aiding in the identification of substructures like the glucose and cinnamate moieties.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR
experiments are performed to establish the connectivity and stereochemistry of the
molecule.

o 1D NMR: *H NMR provides information on the number and types of protons and their
neighboring protons (through coupling constants). 13C NMR indicates the number and
types of carbon atoms.

o 2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same
spin system.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is crucial for connecting different
fragments of the molecule.

» NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, which is essential for determining the
relative stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activities for Jasminoside (CID 101337663) are not extensively
documented in the public domain, compounds of the jasmonate family are well-known
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phytohormones involved in various plant defense and developmental processes. It is plausible
that Jasminoside shares some of these biological functions.

Jasmonates are key signaling molecules in plants, mediating responses to a wide range of
biotic and abiotic stresses. The jasmonate signaling pathway is a well-studied cascade that
regulates the expression of numerous genes.

Biotic/Abiotic Stress

Jasmonate Biosynthesis

:

Jasmonate (e.g., Jasmoside)

Receptor Complex (COI1-JAZ)

Degradation of JAZ repressor

Transcription Factors (e.g., MYC2)

Gene Expression

Defense/Developmental Response
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Caption: Simplified Jasmonate Signaling Pathway in Plants.

This pathway is initiated by various stress signals, leading to the biosynthesis of jasmonates.
These molecules then bind to a receptor complex, which triggers the degradation of repressor
proteins (JAZ). This, in turn, activates transcription factors that regulate the expression of
genes involved in defense and development.

Conclusion

Jasminoside (CID 101337663) represents a fascinating example of the structural complexity
and stereochemical diversity found in natural products. Its secoiridoid glucoside framework,
adorned with a cinnamate ester, presents a challenging and rewarding target for isolation,
characterization, and potential therapeutic development. While detailed biological data for this
specific molecule is still emerging, its structural relationship to the well-known jasmonate
phytohormones suggests a promising area for future research into its biological functions. The
methodologies and data presented in this guide provide a comprehensive overview of the key
chemical and analytical aspects of Jasminoside, serving as a valuable resource for researchers
in the field of natural product chemistry and drug discovery. Further investigation into the
bioactivity and mechanism of action of this and related compounds is warranted to fully unlock
their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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